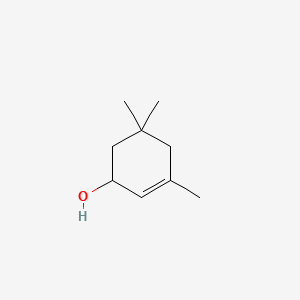

3,5,5-Trimethyl-2-cyclohexen-1-ol

描述

Overview of Cyclohexenol (B1201834) Class in Organic Chemistry

Cyclohexenols are a class of organic compounds characterized by a six-membered carbon ring containing one double bond and a hydroxyl (-OH) group attached to one of the carbon atoms of the ring. nih.govwikipedia.org They are a subset of cyclic alcohols and enols. nih.govfiveable.me The position of the double bond and the hydroxyl group, as well as the presence of other substituents on the ring, gives rise to a wide variety of cyclohexenol isomers with distinct chemical and physical properties.

The reactivity of cyclohexenols is largely dictated by the interplay between the hydroxyl group and the carbon-carbon double bond. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation and esterification. The double bond can participate in addition reactions, such as hydrogenation and halogenation. The proximity of these two functional groups can also lead to unique intramolecular reactions.

In organic synthesis, cyclohexenols are valuable intermediates for the preparation of a diverse range of more complex molecules. Their rigid, cyclic structure and the presence of multiple functionalization points make them useful building blocks in the construction of natural products and pharmaceuticals.

Importance of 3,5,5-Trimethyl-2-cyclohexen-1-ol in Research Contexts

This compound, also known as isophorol, is a specific cyclohexenol derivative with the chemical formula C9H16O. nist.gov Its structure consists of a cyclohexene (B86901) ring with a hydroxyl group at position 1, a double bond between carbons 2 and 3, and three methyl groups, one at position 3 and two at position 5. nist.gov

This compound serves as a significant subject of research for several reasons. It is a key intermediate in various chemical syntheses. For instance, it can be oxidized to produce 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone), a widely used industrial solvent and precursor for polymers and other chemicals. sigmaaldrich.comchemicalbook.comcomedol.de The controlled hydrogenation of isophorone (B1672270) is a primary method for preparing this compound. chemicalbook.com

Furthermore, the chiral nature of this compound makes it a subject of interest in stereoselective synthesis. Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk The development of methods to synthesize enantiomerically pure forms of this compound and its derivatives is an active area of research.

The compound and its derivatives are also studied for their applications in the fragrance industry. chemicalbook.com The specific arrangement of the methyl groups and the hydroxyl function contributes to its characteristic odor profile. Research in this area focuses on synthesizing new derivatives with desirable fragrance properties.

Historical Perspective on the Study of this compound

The study of this compound is intrinsically linked to the industrial development and applications of its precursor, isophorone. Isophorone became a readily available and inexpensive chemical building block, which spurred research into its derivatives, including this compound. Early research focused on the basic chemical transformations of the compound, such as its oxidation and reduction.

With the advancement of analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, a more detailed characterization of this compound and its reaction products became possible. nist.govchemicalbook.com This has allowed for a deeper understanding of its structure and reactivity.

More recently, research has shifted towards more specialized applications, particularly in the field of asymmetric synthesis. The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of chiral auxiliaries and catalysts, with derivatives of this compound showing promise in this area. The ongoing exploration of this compound highlights its continued relevance in both fundamental and applied chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| CAS Number | 470-99-5 |

| Boiling Point | 79.5-81.5 °C at 8 mmHg |

| Density | 0.918 g/mL at 25 °C |

| Refractive Index | n20/D 1.472 |

Data sourced from multiple references. nist.govsigmaaldrich.com

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Provides information on the chemical environment of the hydrogen atoms in the molecule. chemicalbook.com |

| ¹³C NMR | Reveals the number and types of carbon atoms present in the structure. spectrabase.com |

| Mass Spectrometry | Shows the molecular weight and fragmentation pattern of the compound. nist.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of the hydroxyl (-OH) functional group and the C=C double bond. |

Specific spectral data can be found in various chemical databases. nist.govchemicalbook.comspectrabase.com

Structure

2D Structure

属性

IUPAC Name |

3,5,5-trimethylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRWAWZXDDBHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047072 | |

| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-99-5 | |

| Record name | Isophorol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophorol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophorol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylcyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHOROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM50UCC5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods provide detailed information about the molecular weight, formula, and fragmentation pattern of a molecule, which are crucial for its unambiguous identification.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of volatile compounds like 3,5,5-Trimethyl-2-cyclohexen-1-ol. In this process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound.

The molecular formula for this compound is C₉H₁₆O, with a molecular weight of approximately 140.22 g/mol . nist.govnist.gov The mass spectrum obtained through electron ionization provides confirmation of this molecular weight. The fragmentation pattern, which shows the relative abundance of different mass-to-charge (m/z) ratio ions, allows for the detailed structural elucidation of the molecule. nist.govchemicalbook.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, further aiding in its characterization. uni.lu

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M]+ | 140.11957 | 126.9 |

| [M+H]+ | 141.12740 | 129.1 |

| [M+Na]+ | 163.10934 | 136.9 |

| [M-H]- | 139.11284 | 131.9 |

| [M+H-H2O]+ | 123.11738 | 125.4 |

This table presents predicted mass-to-charge ratios and collision cross-section (CCS) values for various adducts of this compound. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for separating, identifying, and quantifying individual chemical components within a volatile mixture, such as an essential oil or a fermented beverage. azom.commdpi.com The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. aesacademy.org

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. phytojournal.com As each compound elutes from the column at a specific retention time, it enters the mass spectrometer, which generates a mass spectrum. researchgate.net

The identification of this compound in a complex mixture is achieved by comparing both its retention time and its mass spectrum to those of a known standard or to entries in a spectral library, such as the NIST Mass Spectral Library. azom.comuah.edu For quantification, the area of the chromatographic peak corresponding to the compound is measured and compared against a calibration curve generated from known concentrations of a pure standard. mdpi.com This method allows for the precise determination of the concentration of this compound, even when it is present in trace amounts. mdpi.comnih.gov

| Parameter | Typical Value/Condition |

|---|---|

| GC System | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 5975C series or similar |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 40°C, ramped to 280°C |

| Identification | Comparison of mass spectra with NIST library |

This table outlines typical parameters for a GC-MS system used for the analysis of chemical constituents in complex mixtures. phytojournal.com

Chromatographic Techniques for Isolation and Purification

Following a chemical synthesis or extraction from a natural source, this compound often needs to be isolated from byproducts or other constituents. Liquid chromatography and distillation are standard methods employed for its purification.

Column chromatography using silica (B1680970) gel is a fundamental and widely used technique for the purification of moderately polar organic compounds like this compound. wiley-vch.deorgsyn.org Silica gel serves as the polar stationary phase. The crude product is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. beilstein-journals.org

Compounds separate based on their differing polarities and affinities for the stationary and mobile phases. Non-polar compounds travel down the column more quickly with a non-polar eluent, while more polar compounds are retained longer by the polar silica gel. For the purification of an alcohol like this compound, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). wiley-vch.de By gradually increasing the polarity of the eluent, the target compound can be selectively eluted and collected in pure fractions. cromlab-instruments.es

Distillation is a purification technique used to separate liquids based on differences in their boiling points. For compounds with high boiling points, such as this compound, distillation is often performed under reduced pressure (vacuum distillation). orgsyn.org Lowering the pressure above the liquid reduces its boiling point, which allows the compound to vaporize at a lower temperature. This is crucial for preventing thermal decomposition that might occur at the normal atmospheric boiling point.

This compound has a reported boiling point of 79.5-81.5 °C at a pressure of 8 mmHg. sigmaaldrich.com In a typical procedure, the crude liquid is heated in a distillation flask connected to a vacuum source, and the vapor is passed through a condenser. The purified liquid, or distillate, is then collected in a receiving flask, leaving less volatile impurities behind in the distillation flask. orgsyn.org

Derivatives and Analogues of 3,5,5 Trimethyl 2 Cyclohexen 1 Ol

Synthesis and Characterization of Functionalized Derivatives

The functionalization of the 3,5,5-trimethyl-2-cyclohexene core allows for the creation of novel derivatives with specific chemical properties. Synthetic strategies often target the introduction of additional functional groups, which can alter the reactivity and potential applications of the parent alcohol.

The synthesis of 6-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, an α-hydroxy enone, can be achieved through the oxidation of an enol silyl (B83357) ether of isophorone (B1672270). orgsyn.org This method provides a regiospecific route to introduce a hydroxyl group at the C-6 position.

The process begins with the formation of 4,6,6-trimethyl-2-trimethylsiloxycyclohexa-1,3-diene, the enol silyl ether of isophorone. This intermediate is then subjected to oxidation using meta-chloroperbenzoic acid (m-CPBA) in a hexane (B92381) solvent. The reaction yields the desired α-hydroxy enone after purification. An alternative, lower-yield method involves the oxidation of isophorone with lead(IV) acetate (B1210297), followed by the hydrolysis of the resulting acetate ester. orgsyn.org

The characterization of the purified product confirms its identity as 6-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one.

Table 1: Synthesis and Properties of 6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

| Starting Material | Reagent | Product | Yield | Melting Point (°C) |

|---|

Derivatives of S-methyl xanthate can be synthesized from alcohols through a process that can lead to the Chugaev elimination, a thermal decomposition reaction that produces alkenes. alfa-chemistry.comwikipedia.org This reaction proceeds through the formation of a xanthate intermediate.

The synthesis begins with the reaction of an alcohol with carbon disulfide in the presence of a base to form a xanthate salt. This salt is subsequently methylated, typically with iodomethane, to yield the S-methyl xanthate ester. wikipedia.org For secondary alcohols, the thermal decomposition of the xanthate is an intramolecular cis-elimination that occurs via a six-membered cyclic transition state. alfa-chemistry.comwikipedia.org One of the advantages of this method is that it often proceeds with minimal isomerization of the carbon skeleton. alfa-chemistry.com

In the case of allylic alcohols, such as 3,5,5-trimethyl-2-cyclohexen-1-ol, the corresponding xanthate derivative can potentially undergo a rsc.orgrsc.org sigmatropic rearrangement in addition to elimination. alfa-chemistry.com While the S-methyl xanthate group is often used as an auxiliary for deoxygenation reactions (the Barton-McCombie reaction), it can also serve as a protective group for alcohols, which can be cleaved under mild conditions. researchgate.net

Megastigmane Glycosides and Related Compounds

Megastigmanes are a class of C13-norisoprenoids, which are believed to be degradation products of carotenoids. Many of these compounds, which are structurally related to this compound, are found in plants as glycosides. The leaves of Pterospermum semisagittatum have been found to contain several megastigmane glycosides. alfa-chemistry.comrsc.org The structures of these compounds have been determined through detailed spectroscopic analysis, including 1H and 13C NMR. alfa-chemistry.com

Table 2: Megastigmane Glycosides from Pterospermum semisagittatum

| Compound Name | Aglycone Structure | Glycoside Moiety | Reference |

|---|---|---|---|

| (Z)-4-[3’-(β-D-glucopyranosyloxy)butylidene]-3,5,5-trimethyl-2-cyclohexen-1-one | (Z)-4-(3'-hydroxybutylidene)-3,5,5-trimethyl-2-cyclohexen-1-one | β-D-glucopyranose | alfa-chemistry.com |

| (E)-4-[3’-(β-D-glucopyranosyloxy)butylidene]-3,5,5-trimethyl-2-cyclohexen-1-one | (E)-4-(3'-hydroxybutylidene)-3,5,5-trimethyl-2-cyclohexen-1-one | β-D-glucopyranose | alfa-chemistry.com |

Isophorone and its Metabolites

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a well-known industrial solvent and a precursor in chemical synthesis. chemsynthesis.comrsc.org When metabolized in animal studies, isophorone is converted into several related compounds, including this compound, which is also known as isophorol. orgsyn.org The metabolic transformation of isophorone involves a series of reactions including reduction, oxidation, and conjugation. orgsyn.orgresearchgate.net

In studies with rats and rabbits, several metabolites of isophorone have been identified in the urine. The proposed metabolic pathways include the reduction of the ketone group to form isophorol, oxidation of a methyl group, and reduction of the ring's double bond. orgsyn.orgresearchgate.net

Table 3: Identified Metabolites of Isophorone in Animal Studies

| Metabolite | Chemical Name | Metabolic Transformation | Reference |

|---|---|---|---|

| Isophorol | This compound | Reduction of ketone | orgsyn.org |

| Isophorol glucuronide | - | Conjugation of isophorol | orgsyn.org |

| - | 3-Carboxy-5,5-dimethyl-2-cyclohexen-1-one | Methyl oxidation | orgsyn.org |

| Dihydroisophorone | 3,5,5-Trimethylcyclohexanone | Reduction of double bond | orgsyn.org |

| cis-3,5,5-Trimethylcyclohexanol | cis-3,5,5-Trimethylcyclohexan-1-ol | Dismutation of dihydroisophorone | orgsyn.org |

Structural and Stereochemical Relationships

The derivatives and analogues of this compound exhibit interesting structural and stereochemical relationships due to the substituted cyclohexene (B86901) ring. The presence of multiple substituents on the ring gives rise to the possibility of various stereoisomers.

For cyclic compounds with two or more differently substituted ring atoms, cis-trans isomerism is a key feature. orgsyn.org In the case of metabolites of isophorone, such as 3,5,5-trimethylcyclohexanol, both cis and trans isomers have been identified. orgsyn.org The stereochemistry is designated by considering the spatial relationship of the substituents relative to each other on the ring.

For more complex derivatives with multiple chiral centers, the nomenclature becomes more detailed. A reference group on the ring is chosen, typically at the lowest numbered position giving rise to isomerism, and the configuration of other substituents is described as cis or trans relative to this reference. orgsyn.org The stereochemical arrangement of atoms can significantly influence the biological activity and physical properties of the molecules.

Applications in Scientific Research

Role as a Precursor in Complex Organic Synthesis

3,5,5-Trimethyl-2-cyclohexen-1-ol is a valuable starting material in the field of organic chemistry, particularly for the synthesis of complex molecules with desirable sensory properties.

Synthesis of Isodamascone and its Analogs

One of the most notable applications of this compound is its use as a readily available precursor for the synthesis of isodamascone and its analogs. researchgate.net Isodamascone is a commercially important aroma compound prized for its complex fruity and floral scent, reminiscent of rose, plum, and blackcurrant. The synthesis from this compound is described as a short, facile, and simple sequence of reactions that results in an excellent yield of the target fragrance molecule. researchgate.net This efficient synthetic route makes the production of these valuable aroma compounds economically viable for the perfume industry.

Intermediate in the Production of Polymers

Information regarding the specific role of this compound as an intermediate in the production of polymers is not extensively detailed in the readily available scientific literature. While the molecule possesses a hydroxyl group and a double bond, functionalities that could potentially be utilized in polymerization reactions, specific examples or detailed research findings on this application were not identified in the conducted search. Further research into specialized polymer chemistry literature may be required to fully elucidate its role in this area.

Contributions to Flavor and Fragrance Chemistry

The presence and formation of this compound are of significant interest to flavor and fragrance chemists due to its contribution to the sensory profiles of both manufactured and natural products.

Use in Perfume Compositions (e.g., Honey-bases, Mimosa, Labdanum, Ylang-Ylang)

While specific formulations are often proprietary, the structural characteristics of this compound and its derivatives make them plausible components in various perfume compositions. However, direct evidence from the conducted research specifically linking this compound to honey-bases, mimosa, labdanum, or ylang-ylang perfume compositions was not found. The fragrance profiles of these bases are complex, involving a multitude of volatile compounds, and the inclusion of this specific alcohol is not explicitly documented in the available literature.

Identification as a Volatile Compound in Food and Beverages (e.g., Sea Buckthorn Wine, Grape Varieties, Honey)

This compound has been identified as a naturally occurring volatile compound in certain foods and beverages, contributing to their unique aromatic bouquets.

A notable example is its identification in sea buckthorn wine. nih.gov Research has shown that this compound is one of six norisoprenoids formed from the degradation of β-carotene in an aqueous system designed to simulate the production of this wine. nih.gov The study highlighted that temperature is a major factor influencing the degradation of β-carotene and the subsequent formation of these volatile compounds. nih.gov

While extensive research has been conducted on the volatile compounds present in various grape varieties and different types of honey, the specific identification of this compound in these products was not explicitly mentioned in the reviewed literature. The aroma profiles of grapes and honey are known to be complex and can vary significantly based on factors such as cultivar, geographical origin, and processing methods.

Carotenoid-Derived Aroma Compounds

The formation of this compound is directly linked to the degradation of carotenoids, a class of pigments found in many plants. nih.gov Specifically, it has been identified as a degradation product of β-carotene. nih.gov This places it within the important class of carotenoid-derived aroma compounds, which are known for their potent and often pleasant odors. The degradation of carotenoids can be triggered by factors such as heat, light, and oxidation, leading to the formation of a variety of volatile and non-volatile compounds that can significantly impact the flavor and aroma of food products. nih.gov

Biological and Biochemical Research

Investigation of Biological Activities

While direct and extensive research on the specific biological activities of 3,5,5-trimethyl-2-cyclohexen-1-ol is limited, studies on structurally related compounds, including its precursor isophorone (B1672270) and other monoterpenes, provide insights into its potential properties.

Potential Antimicrobial Properties

The precursor to this compound, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), has been the subject of biotransformation studies to create derivatives with potential antimicrobial activity. In one such study, isophorone was incubated with the fungi Alternaria alternata and Neurospora crassa, resulting in the production of 4α-hydroxy- and 7-hydroxy-isophorone. However, when these metabolites were evaluated for their antimicrobial effects against various bacterial strains, they did not exhibit significant antibacterial activity compared to standard antimicrobial agents. researchgate.netnih.gov This suggests that while the isophorone scaffold can be modified by microorganisms, the resulting simple hydroxylated derivatives may not possess potent antimicrobial properties. researchgate.net

Potential Anti-inflammatory Properties

Phytotoxic Activity of Related Compounds (e.g., Tabanone) and Mechanism of Action

A structurally related compound, tabanone (B145869), which is 4-(2-butenylidene)-3,5,5-trimethyl-2-cyclohexen-1-one, has been identified as a potent phytotoxic agent. researchgate.net Tabanone is a natural product found in the essential oil of cogongrass (Imperata cylindrica), a highly invasive weed known for its allelopathic properties. researchgate.net

Bioactivity-guided fractionation of cogongrass extracts revealed that tabanone is a primary contributor to the plant's phytotoxicity. researchgate.net Laboratory bioassays have demonstrated its inhibitory effects on the growth of various plant species. For example, tabanone has been shown to inhibit the frond area growth of lesser duckweed, the root growth of garden onion, and the fresh weight gain of garden lettuce. researchgate.net

The mechanism of action for tabanone's phytotoxicity involves a rapid disruption of cell membrane integrity. This loss of membrane function subsequently leads to a reduction in the rate of photosynthetic electron flow, ultimately impairing the plant's ability to produce energy and grow. researchgate.net While the precise molecular target of tabanone has not been fully elucidated, its effects point towards a mechanism that compromises fundamental cellular processes in susceptible plants. researchgate.netnih.gov

Metabolic Pathways and Biotransformation Studies

The metabolic fate of this compound is closely linked to the biotransformation of its precursor, isophorone. Isophorone is a well-studied industrial chemical that also occurs naturally in some plants, such as cranberries. nih.gov

Metabolites of Isophorone (e.g., 3-carboxy-5,5-dimethyl-2-cyclohexene-1-one, glucuronic conjugates)

Animal studies have shown that isophorone is metabolized and excreted primarily through the urine. cdc.govcdc.gov The metabolic transformations of isophorone are diverse and involve several key reactions, including reduction, oxidation, and conjugation. cdc.gov

One of the primary metabolic pathways for isophorone involves the reduction of its ketone group to form this compound (also known as isophorol). cdc.govcdc.gov This alcohol can then undergo further metabolism.

Another significant metabolite identified in the urine of animals treated with isophorone is 3-carboxy-5,5-dimethyl-2-cyclohexene-1-one . cdc.gov This metabolite is formed through the oxidation of one of the methyl groups of isophorone. nih.gov

Glucuronic acid conjugation is a major pathway for the detoxification and elimination of isophorone and its metabolites. cdc.govcdc.gov The hydroxyl group of this compound can be conjugated with glucuronic acid to form a more water-soluble glucuronide, which is then readily excreted. cdc.govcdc.govwikipedia.org This process, known as glucuronidation, is a common phase II metabolic reaction for many compounds containing hydroxyl groups. wikipedia.orgnih.govyoutube.com

The table below summarizes some of the known metabolites of isophorone.

| Precursor | Metabolite | Metabolic Reaction |

| Isophorone | This compound | Reduction |

| Isophorone | 3-carboxy-5,5-dimethyl-2-cyclohexene-1-one | Oxidation |

| This compound | Isophorol glucuronide | Glucuronidation |

Role in Plant Metabolism and Natural Product Chemistry

Isophorone and related compounds are found in various plants, suggesting their involvement in natural product chemistry. nih.govhmdb.cafoodb.ca For instance, isophorone has been identified in cranberries. nih.gov These compounds are part of a large and diverse group of secondary metabolites known as terpenoids, which are synthesized from five-carbon building blocks, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP). longdom.org

The presence of this compound and its ketone precursor, isophorone, in the natural world points to their synthesis within plant metabolic pathways. While the specific enzymatic reactions leading to these compounds in plants are not as well-characterized as in microbial or animal systems, their occurrence underscores their role as natural products.

: Occurrence in Natural Sources

The compound this compound and its related derivatives are not synthesized exclusively in the laboratory; they are also found throughout the natural world. Research has identified their presence in a variety of plants, where they contribute to the complex chemical makeup of extracts and essential oils. Their origin is often linked to the degradation of carotenoids. This section details the documented occurrence of these compounds in several specific natural sources.

Presence in Nicotiana tabacum (Tobacco) Extracts

Phytochemical investigations have confirmed the presence of this compound in Nicotiana tabacum. nih.gov The natural products occurrence database, LOTUS, and the PubChem database both report that this specific alcohol has been identified in the tobacco plant. nih.gov While tobacco and its smoke are known to contain a vast array of chemical constituents, including numerous terpenoids and their derivatives, the explicit identification of this compound establishes it as a known component of this commercially significant plant. nih.govinchem.org

Detection in Myrtus communis L. Essential Oils (as 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one)

Essential oils derived from Myrtle (Myrtus communis L.), a plant common to the Mediterranean region, have been analyzed for their chemical composition. A gas chromatography-mass spectrometry (GC-MS) analysis of Algerian Myrtle essential oil successfully identified the presence of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one. nih.govresearchgate.net This compound was found to constitute 0.22% of the total identified oil components. nih.govresearchgate.net While major constituents of the oil included compounds like 1,8-cineole and cis-geranyl acetate (B1210297), the detection of this specific hydroxylated ketone demonstrates the chemical diversity of Myrtle essential oil. nih.govresearchgate.net

Occurrence in Isodon rugosus

The Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database, a comprehensive resource for natural compounds from Indian medicinal plants, documents the presence of this compound in Isodon rugosus. imsc.res.in This plant, a member of the Lamiaceae family, is listed as containing this specific phytochemical, confirming its distribution in this genus. imsc.res.in

Identification in various foods (e.g., kohlrabis, tomatoes, saffron, mustards)

The ketone analog, 3,5,5-Trimethyl-2-cyclohexen-1-one (also known as isophorone), has been identified in a range of food items, where it can contribute to their flavor and aroma profiles. hmdb.cafoodb.ca Its presence is often attributed to the breakdown of carotenoids. tandfonline.comresearchgate.net

Research findings indicate that this compound is detected in the following foods:

Kohlrabi (Brassica oleracea var. gongylodes): Isophorone is found, on average, in its highest concentration within kohlrabis. hmdb.cafoodb.ca

Tomatoes (Solanum lycopersicum): The compound has been detected in various tomato varieties, including cherry tomatoes. hmdb.ca

Saffron (Crocus sativus): Isophorone and its derivatives are considered significant aromatic compounds in saffron. researchgate.net Pyrolysis-GC-MS analysis of saffron has specifically identified 3,5,5-trimethyl-2-cyclohexen-1-one and 2-hydroxy-3,5,5-trimethyl-cyclohexen-2-one as volatile products. researchgate.netmorana-rtd.com

Mustards : The compound has been detected in white mustard (Sinapis alba). hmdb.cafoodb.ca

Furthermore, a study simulating the degradation of β-carotene in an aqueous system identified this compound as one of the resulting norisoprenoid compounds, highlighting a key pathway for its formation in natural products. tandfonline.com

Click to view data

| Food Source | Scientific Name | Compound Detected | Reference |

|---|---|---|---|

| Kohlrabi | Brassica oleracea var. gongylodes | 3,5,5-Trimethyl-2-cyclohexen-1-one | hmdb.cafoodb.ca |

| Tomato | Solanum lycopersicum | 3,5,5-Trimethyl-2-cyclohexen-1-one | hmdb.cafoodb.ca |

| Saffron | Crocus sativus | 3,5,5-Trimethyl-2-cyclohexen-1-one | researchgate.netmorana-rtd.comchemicalbook.com |

| White Mustard | Sinapis alba | 3,5,5-Trimethyl-2-cyclohexen-1-one | hmdb.cafoodb.ca |

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Studies using Computational Chemistry

While experimental studies have provided valuable insights into the reactivity of 3,5,5-trimethyl-2-cyclohexen-1-ol, advanced mechanistic studies employing computational chemistry are a largely untapped area of research. Such studies can provide an atomic-level understanding of reaction pathways, transition states, and the factors governing selectivity, which is often challenging to obtain through experimental means alone. nih.gov

Future computational investigations could focus on several key areas. Density Functional Theory (DFT) calculations, for instance, could be employed to model the oxidation of this compound to its corresponding ketone, isophorone (B1672270). This could elucidate the precise mechanism of action for various catalysts, such as palladium on activated charcoal, and potentially guide the development of more efficient and selective oxidation systems. mdpi.comgoogle.com

Furthermore, computational models can be instrumental in understanding the stereoselectivity of reactions involving this chiral alcohol. For example, in the kinetic resolution of allylic alcohols, computational studies can help in designing chiral catalysts that exhibit high enantioselectivity by modeling the interactions between the catalyst and the substrate. nih.gov The insights gained from such studies could be pivotal in the synthesis of enantiomerically pure derivatives of this compound for applications in pharmaceuticals and fine chemicals.

Finally, Quantum Mechanics/Molecular Mechanics (QM/MM) methods could be utilized to study the interactions of this compound within biological systems, such as enzyme active sites. mpg.de This could provide a foundational understanding for its potential pharmacological activities and guide the design of novel bioactive molecules.

Exploration of Novel Synthetic Pathways for Derivatization

The derivatization of this compound represents a promising avenue for the creation of novel compounds with tailored properties. While some esters of this alcohol have been synthesized, the exploration of a broader range of derivatives remains an open field of research. diva-portal.org

A key area for future research is the development of green and sustainable synthetic methodologies for derivatization. This includes the use of enzymatic catalysis, which can offer high selectivity and mild reaction conditions. For example, lipases could be explored for the enantioselective esterification of this compound, producing chiral esters with potential applications in the fragrance and pharmaceutical industries.

Furthermore, the allylic alcohol functionality of this compound makes it a versatile precursor for a variety of chemical transformations. Future research could focus on exploring reactions such as:

Etherification: The synthesis of novel ethers could lead to compounds with interesting solvent properties or biological activities.

Carbonate and Carbamate Formation: These derivatives could be investigated for their potential as monomers in polymer synthesis or as prodrugs.

Click Chemistry: The introduction of azide (B81097) or alkyne functionalities would enable the use of this compound in click chemistry reactions for the construction of more complex molecules.

Olefin Metathesis: Cross-metathesis reactions with other olefins could lead to the synthesis of a diverse range of new chemical entities.

The systematic exploration of these and other synthetic pathways will undoubtedly expand the chemical space accessible from this readily available starting material.

Comprehensive Pharmacological Profiling and Target Identification

The pharmacological properties of this compound and its derivatives are largely unknown. Given that many monoterpenes and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, a comprehensive pharmacological screening of this compound is warranted. mdpi.com

Initial in vitro studies could assess the cytotoxicity of this compound and its derivatives against various cancer cell lines. Furthermore, its potential antimicrobial activity against a panel of pathogenic bacteria and fungi should be investigated. Given that some cyclic alcohols exhibit activity on the central nervous system, preliminary neuropharmacological screenings could also be of interest. mmsl.czresearchgate.net

In the event of promising in vitro activity, subsequent research should focus on identifying the specific molecular targets and mechanisms of action. This could involve a combination of techniques, including:

Affinity Chromatography: To isolate protein targets that bind to the compound.

Gene Expression Profiling: To identify changes in gene expression in response to treatment with the compound.

Computational Docking: To predict potential binding sites on known pharmacological targets.

A study on the metabolic transformations of the related compound, isophorone, in rabbits revealed that this compound (as isophorol) is a metabolite. nih.gov This suggests that the alcohol form may play a role in the biological effects of isophorone and warrants further investigation into its own metabolic fate and toxicological profile.

Environmental Fate and Impact Studies

As with any chemical compound that has the potential for widespread use, a thorough understanding of its environmental fate and impact is crucial. Currently, there is a lack of data on the biodegradation and ecotoxicity of this compound.

Future research should focus on assessing its biodegradability under various environmental conditions, including in soil and aquatic systems. Studies could investigate the microorganisms capable of degrading this compound and elucidate the metabolic pathways involved. For instance, research on other cyclic alcohols has shown that microorganisms can metabolize them, suggesting that similar pathways may exist for this compound. oup.com The biotransformation of the related compound, alpha-isomethylionone, has been shown to proceed via a derivative of 2,4,4-trimethyl-2-cyclohexen-1-ol, indicating that the trimethylcyclohexene ring system is susceptible to microbial degradation. nih.gov

Ecotoxicity studies are also essential to determine the potential impact of this compound on various organisms, including algae, invertebrates, and fish. Both acute and chronic toxicity testing should be conducted to establish safe environmental concentrations. The EPA has noted that for some aliphatic alcohols, high volatility can limit their transport in the environment, a factor that should be considered in the risk assessment of this compound. epa.gov

Role in Interdisciplinary Research (e.g., materials science, sustainable chemistry)

The unique chemical structure of this compound makes it a promising candidate for interdisciplinary research, particularly in the fields of materials science and sustainable chemistry.

As a bio-based molecule derived from the abundant terpene isophorone, this compound aligns with the principles of green chemistry. diva-portal.org Its potential as a renewable building block for the synthesis of polymers is a significant area for future exploration. The hydroxyl group and the double bond provide two reactive sites for polymerization reactions, potentially leading to the creation of novel polyesters, polyethers, and polycarbonates with unique properties. Terpenes are increasingly being investigated as sustainable feedstocks for polymers, and this compound fits well within this paradigm. diva-portal.orgrsc.orgresearchgate.net

In the realm of sustainable chemistry, the development of catalytic systems for the selective transformation of this compound is of great interest. For example, the use of heterogeneous catalysts for its oxidation or derivatization could lead to more environmentally friendly and economically viable processes. The catalytic conversion of the structurally similar 3-methyl-2-cyclohexen-1-ol (B1293851) has been studied, providing a basis for exploring similar transformations with this compound. researchgate.net

The table below summarizes the key areas for future research and the potential applications of this compound.

| Research Area | Focus | Potential Applications |

| Computational Chemistry | Mechanistic studies of reactions, catalyst design, modeling biological interactions. | Development of more efficient synthetic methods, design of novel catalysts and bioactive molecules. |

| Synthetic Chemistry | Novel derivatization pathways, green synthesis methodologies. | Creation of new compounds for fragrances, pharmaceuticals, and materials. |

| Pharmacology | In vitro and in vivo screening, target identification, mechanism of action studies. | Discovery of new therapeutic agents with potential anti-inflammatory, antimicrobial, or anticancer properties. |

| Environmental Science | Biodegradation pathways, ecotoxicity assessment. | Ensuring the environmental safety of the compound and its derivatives. |

| Interdisciplinary Research | Polymer synthesis, sustainable catalysis. | Development of bio-based polymers and green chemical processes. |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5,5-Trimethyl-2-cyclohexen-1-ol in a laboratory setting?

- The compound can be synthesized via reduction of its ketone precursor (e.g., 3,5,5-trimethyl-2-cyclohexen-1-one) using agents like LiAlH4 under controlled conditions. For example, LiAlH4 reduction in tetrahydrofuran (THF) with alkaline hydrolysis has been employed for analogous cyclohexenol derivatives . Ensure strict temperature control to avoid side reactions. Post-synthesis purification via fractional distillation is critical, as evidenced by bp 68°C (2.5 mm Hg) for similar structures .

Q. How should researchers safely handle and store this compound?

- The compound is classified as a flammable liquid (GHS Category 4) and requires storage in a cool, well-ventilated area away from ignition sources . Use explosion-proof equipment and personal protective gear (PPE), including gloves, eyeshields, and respiratory protection if ventilation is insufficient . Avoid environmental release; spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- <sup>1</sup>H NMR : Peaks for the hydroxyl proton (δ ~1.5–2.0 ppm) and methyl groups (δ ~0.8–1.2 ppm) should be observed. The cyclohexenyl protons typically resonate between δ 5.0–6.0 ppm .

- <sup>13</sup>C NMR : Key signals include the hydroxyl-bearing carbon (δ ~60–70 ppm) and quaternary carbons (δ ~30–40 ppm) .

- Mass Spectrometry : The molecular ion peak (M<sup>+</sup>) at m/z 154 (C9H16O) confirms the molecular formula .

Advanced Research Questions

Q. How can catalytic oxidation of this compound be optimized to yield carbonyl derivatives?

- Palladium on activated charcoal under an ethylene atmosphere efficiently oxidizes the alcohol to its ketone counterpart. Key parameters include:

- Catalyst loading (5–10 wt% Pd/C).

- Reaction temperature (80–100°C) and inert gas flow rate to prevent over-oxidation .

- Solvent selection (e.g., toluene or DMF) to enhance reaction kinetics .

- Monitor reaction progress via TLC or GC-MS to identify intermediates and optimize yield.

Q. What strategies resolve contradictions in spectral data for structurally similar cyclohexenol derivatives?

- Case Study : Conflicting <sup>13</sup>C NMR signals for methyl-substituted carbons (e.g., δ 30–33 ppm vs. δ 25–28 ppm) may arise from conformational flexibility. Use variable-temperature NMR to probe dynamic effects .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) for optimized geometries and shielding constants .

Q. How does steric hindrance from the 3,5,5-trimethyl groups influence reaction pathways (e.g., nucleophilic substitution or oxidation)?

- The bulky methyl groups hinder axial attack in nucleophilic reactions, favoring equatorial approaches. For example:

- Oxidation with CrO3 selectively targets the hydroxyl group due to steric protection of the double bond .

- Alkylation reactions may require bulky electrophiles (e.g., tert-butyl halides) to overcome steric barriers .

- Kinetic studies (e.g., Hammett plots) can quantify substituent effects on reaction rates .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?

- Process Optimization : Use design of experiments (DoE) to assess variables like reaction time, temperature, and stoichiometry.

- Quality Control : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation .

- Purification : Employ fractional distillation with a high-efficiency column (e.g., Vigreux) to achieve ≥96% purity .

Q. How can researchers mitigate risks of unintended polymerization or decomposition during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。